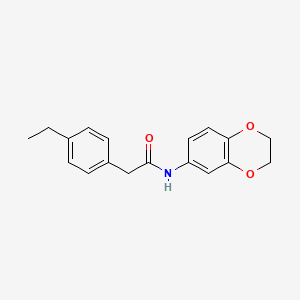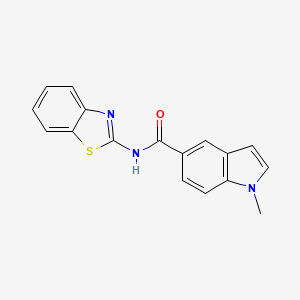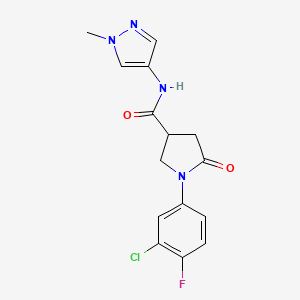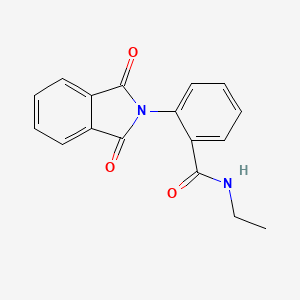![molecular formula C15H17N3O3 B4512542 4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4512542.png)
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
描述
The compound “4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione” is a type of hydroxyl-substituted pyrazolo[3,4-b]pyridine . These types of compounds have received much attention in drug discovery due to their wide biological activities .
Synthesis Analysis
The synthesis of hydroxyl-substituted pyrazolo[3,4-b]pyridines involves a three-component reaction from substituted salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of FeCl3 . The reaction conditions have been optimized to achieve the best yield .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and HRMS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been studied extensively. Various catalysts such as iodine, L-proline, InCl3, acetic acid, and others have been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined, and the compound can be characterized using 1H NMR, 13C NMR, IR, and HRMS .科学研究应用
Antitubercular Activity
The compound has shown promising results in the treatment of tuberculosis. In a study, pyrazolo[3,4-b]pyridine derivatives exhibited significant antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .
Antiproliferative Activity
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Some of the most potent compounds displayed low micromolar GI 50 values .
Induction of Cell Death
The compound has been found to induce cell death in cancer cells. It activates the initiator enzyme of the apoptotic cascade, caspase 9, and induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3) .
Reduction of Proliferation
The compound has been found to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair, thereby potentially inhibiting the proliferation of cancer cells .
Fluorescence Properties
Some derivatives of the compound have been found to exhibit fluorescence properties. These properties could be exploited for pH sensing, making the compound potentially useful in various scientific and industrial applications .
Pesticide Properties
While not directly related to the exact compound , similar structures have been used in the development of pesticides . This suggests that “4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione” could potentially have applications in this area as well.
作用机制
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s known that pyrazolo[3,4-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that they could play a role in cancer therapy by targeting the FGFR signaling pathway .
属性
IUPAC Name |
4-(3-hydroxyphenyl)-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-8(2)18-14-13(15(21)17-18)11(7-12(20)16-14)9-4-3-5-10(19)6-9/h3-6,8,11,19H,7H2,1-2H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEAETQTTSETRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]piperazine](/img/structure/B4512459.png)
![({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512460.png)
![N-(3-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512485.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B4512493.png)

![2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512508.png)


![6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4512534.png)

![2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B4512554.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512562.png)

![N-(2-furylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512568.png)